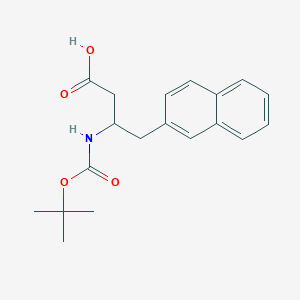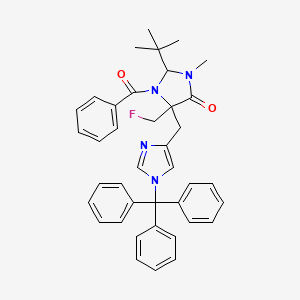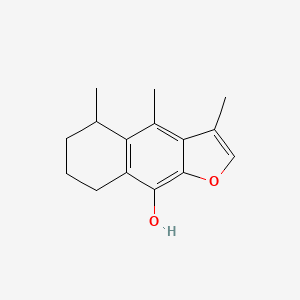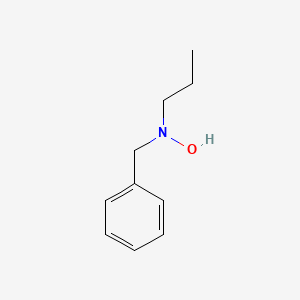
4-(4-Chloro-3-ethyl-2-heptylphenyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-3-ethyl-2-heptylphenyl)butan-1-amine is an organic compound that belongs to the class of amines This compound features a complex structure with a phenyl ring substituted with a chlorine atom, an ethyl group, and a heptyl chain, along with a butan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-ethyl-2-heptylphenyl)butan-1-amine typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation of a substituted benzene ring, followed by amination. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl₃) for the alkylation step and reducing agents like sodium borohydride (NaBH₄) for the amination step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-ethyl-2-heptylphenyl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-(4-Chloro-3-ethyl-2-heptylphenyl)butan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-3-ethylphenyl)butan-1-amine
- 4-(4-Chloro-2-heptylphenyl)butan-1-amine
- 4-(4-Chloro-3-ethyl-2-pentylphenyl)butan-1-amine
Uniqueness
4-(4-Chloro-3-ethyl-2-heptylphenyl)butan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research and applications where similar compounds may not be as effective .
Properties
Molecular Formula |
C19H32ClN |
|---|---|
Molecular Weight |
309.9 g/mol |
IUPAC Name |
4-(4-chloro-3-ethyl-2-heptylphenyl)butan-1-amine |
InChI |
InChI=1S/C19H32ClN/c1-3-5-6-7-8-12-18-16(11-9-10-15-21)13-14-19(20)17(18)4-2/h13-14H,3-12,15,21H2,1-2H3 |
InChI Key |
SYKJQXDVPQIRIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C(C=CC(=C1CC)Cl)CCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-{4-[2-(2,4-Diamino-pteridin-6-yl)-1-methyl-ethyl]-benzoylamino}-pentanedioic acid](/img/structure/B12291595.png)



